molecular formula C13H13BrN4O3S B2541025 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 391226-10-1

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2541025
CAS No.: 391226-10-1
M. Wt: 385.24
InChI Key: IEPGOZCZCFZSOJ-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound featuring a bromine atom, a methyl group, and a nitrophenyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Bromination: The bromine atom is introduced through bromination of the butanamide precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the brominated butanamide with the nitrophenyl-thiadiazole intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The nitrophenyl-thiadiazole moiety is particularly known for its potential biological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The nitrophenyl group could interact with specific molecular targets, while the thiadiazole ring might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a different position of the nitro group.

    2-chloro-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Chlorine instead of bromine.

    2-bromo-3-methyl-N-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Amino group instead of nitro group.

Uniqueness

The unique combination of a bromine atom, a methyl group, and a nitrophenyl-thiadiazole moiety in 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3S/c1-7(2)10(14)11(19)15-13-17-16-12(22-13)8-4-3-5-9(6-8)18(20)21/h3-7,10H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGOZCZCFZSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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